![molecular formula C18H23N2O3P B14185951 N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide CAS No. 922712-17-2](/img/structure/B14185951.png)
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a carbamoyl group attached to a phosphinic amide, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acids.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphinic acids.
Reduction: Phosphine derivatives.
Substitution: Various carbamoyl-substituted phosphinic amides.
Wissenschaftliche Forschungsanwendungen
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phosphinic amide moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[(3-Ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide .
- (3S)-N-{3-[(3-ethoxypropyl)carbamoyl]phenyl}-1-propanoylpiperidine-3-carboxamide .
Uniqueness
N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide stands out due to its unique combination of a carbamoyl group and a phosphinic amide. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
922712-17-2 |
|---|---|
Molekularformel |
C18H23N2O3P |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-diphenylphosphoryl-3-(3-ethoxypropyl)urea |
InChI |
InChI=1S/C18H23N2O3P/c1-2-23-15-9-14-19-18(21)20-24(22,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H2,19,20,21,22) |
InChI-Schlüssel |
ZGIXICTVGOFEBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


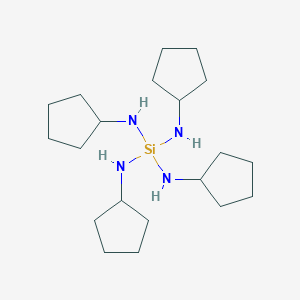
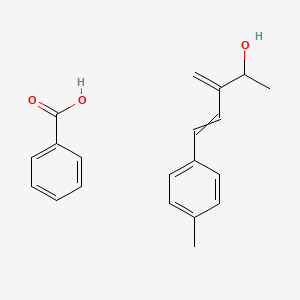
![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)
![(2S)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14185890.png)


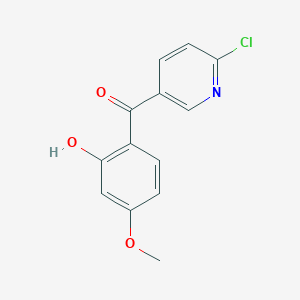
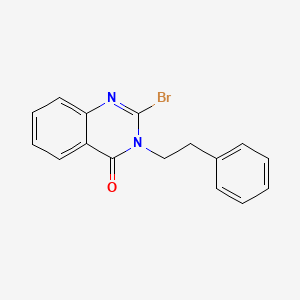
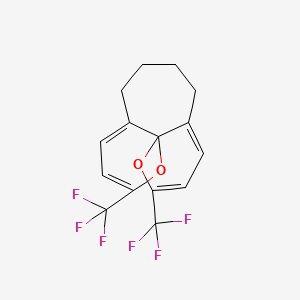

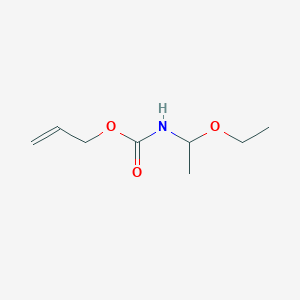
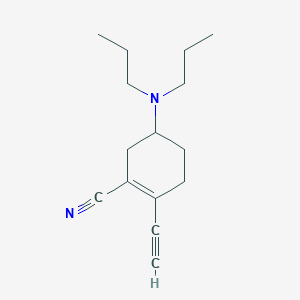
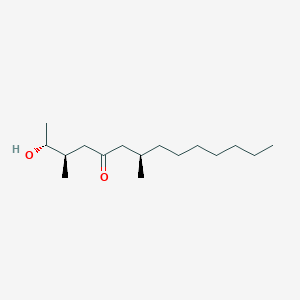
silane](/img/structure/B14185967.png)
